3-Phenyl-1,2,4-triazole-5-thiol hydrate
Description
Properties
IUPAC Name |
5-phenyl-1,2-dihydro-1,2,4-triazole-3-thione;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S.H2O/c12-8-9-7(10-11-8)6-4-2-1-3-5-6;/h1-5H,(H2,9,10,11,12);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDZORJKIKBMKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=S)NN2.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2,4-triazole-5-thiol hydrate typically involves the reaction of phenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,2,4-triazole-5-thiol hydrate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydro derivatives.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
Biological Activities
2.1 Antimicrobial Properties
Research has indicated that derivatives of 3-phenyl-1,2,4-triazole-5-thiol exhibit promising antimicrobial activities against various pathogens. A study demonstrated that synthesized derivatives showed significant inhibition against bacteria such as Staphylococcus aureus and fungi like Candida albicans using agar-well diffusion methods . The structure-activity relationship (SAR) analysis suggests that modifications to the thiol group can enhance antimicrobial efficacy.
2.2 Chemopreventive and Chemotherapeutic Effects
Mercapto-substituted triazoles, including this compound, have been studied for their roles in cancer prevention and treatment. These compounds have shown potential in inhibiting tumor growth through various mechanisms, including inducing apoptosis in cancer cells . The ability to modulate biological pathways makes them valuable in developing new therapeutic agents.
Applications in Various Fields
3.1 Pharmaceuticals
The compound is utilized in drug formulation due to its antimicrobial properties and potential as a lead compound for developing new antifungal and antibacterial agents. Its derivatives are being explored for their effectiveness against resistant strains of bacteria and fungi .
3.2 Agriculture
In agriculture, 3-phenyl-1,2,4-triazole-5-thiol hydrate can serve as an active ingredient in fungicides due to its antifungal properties. Its application could help manage crop diseases effectively while reducing reliance on traditional chemical fungicides that may have adverse environmental impacts .
3.3 Analytical Chemistry
The compound is also used in analytical chemistry for chromatographic applications. Its stability and reactivity make it suitable for use as a reagent in various analytical techniques, including mass spectrometry and chromatography .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2,4-triazole-5-thiol hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with nucleic acids and other biomolecules, affecting various cellular processes.
Comparison with Similar Compounds
Key Properties:
- Synthesis : Typically prepared via cyclization of thiosemicarbazides or alkylation of triazole precursors under alkaline conditions .
- Applications : Used in pharmaceuticals, corrosion inhibition, and as a ligand for metal coordination .
- Safety : Causes skin/eye irritation (GHS Hazard Statements: H315, H319, H335) .
Comparison with Similar Compounds
Structural Analogues
Triazole-thiol derivatives vary in substituents and heterocyclic frameworks. Key examples include:
Key Observations :
Comparison of Efficiency :
| Method | Yield (%) | Time (h) | Catalyst | Reference |
|---|---|---|---|---|
| Conventional Alkylation | 65–75 | 5–8 | InCl₃ | |
| Microwave Synthesis | 80–90 | 2–3 | None |
Microwave methods improve yields and reduce time due to uniform heating .
Reactivity and Chemical Behavior
- Thiol Group Reactivity: Forms disulfide bonds (oxidation) or metal complexes (e.g., Al-Mg-Si in corrosion inhibition) . Adsorption Strength: Phenyl substituents in 3-phenyl derivatives enhance adsorption on metal surfaces (bond distance: 2.20 Å) compared to amino analogs (2.46 Å) .
- Schiff Base Formation: Amino-substituted triazoles (e.g., 3-amino-1,2,4-triazole-5-thiol) form Schiff bases with aldehydes, unlike phenyl-substituted analogs .
Physical and Spectroscopic Properties
- pKa Values: 3-Phenyl-1,2,4-triazole-5-thiol: ~8.2 (estimated; phenyl lowers acidity vs. amino analog) . 3-Amino-1,2,4-triazole-5-thiol: 6.94 .
- NMR Profiles : Triazole-thiols show peaks at 20–140 ppm (¹H NMR) and 10–1000 ppm (¹³C NMR), with phenyl groups causing upfield shifts .
Biological Activity
3-Phenyl-1,2,4-triazole-5-thiol hydrate is a significant organosulfur compound with the molecular formula C8H7N3S. It belongs to the class of 1,2,4-triazole derivatives, which are recognized for their diverse biological activities. The compound features a phenyl group and a thiol group at the 5-position of the triazole ring, contributing to its unique properties and potential applications in medicinal chemistry.
The synthesis of this compound typically involves the reaction of phenylhydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. This process often requires refluxing in ethanol or other suitable solvents to ensure high yield and purity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, making it versatile for further derivatization.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various pathogens:
- Bacterial Strains : The compound showed activity against both Gram-positive (e.g., Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).
- Fungal Strains : It also exhibited antifungal activity against species such as Candida albicans .
Cytotoxicity and Anticancer Activity
The cytotoxic potential of this compound has been evaluated in various cancer cell lines. Notably:
- Melanoma Cells : Compounds derived from triazole-thiol frameworks have demonstrated enhanced cytotoxicity against melanoma cell lines compared to other cancer types .
- Breast and Colon Carcinoma : In vitro studies indicated that several derivatives of triazole-thiols exhibited promising anticancer activity against breast carcinoma (MCF7) and colon carcinoma (HCT116) cell lines .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in proteins, inhibiting enzyme activity. This mechanism is particularly relevant in targeting enzymes involved in cancer progression and microbial resistance.
- Nucleic Acid Interaction : The triazole ring can interact with nucleic acids and other biomolecules, affecting cellular processes such as replication and transcription .
Study on Antimicrobial Efficacy
A study conducted on synthesized derivatives of triazole-thiols reported that certain compounds exhibited potent antimicrobial activity. For instance:
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
| Compound C | C. albicans | 8 |
These results highlight the potential of triazole-thiol derivatives as lead compounds in developing new antimicrobial agents .
Cytotoxicity Evaluation in Cancer Research
In another study assessing the cytotoxic effects of triazole derivatives on various cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (Breast) | 98.08 | High |
| Panc-1 (Pancreatic) | >100 | Moderate |
| IGR39 (Melanoma) | <50 | Very High |
These findings suggest that modifications to the triazole structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Q & A
Basic Synthesis: What are the optimized conditions for synthesizing 3-phenyl-1,2,4-triazole-5-thiol derivatives?
Answer:
The synthesis typically involves refluxing precursors like 5-phenyl-1,3,4-oxadiazol-2-ylamine with hydrazine hydrate in absolute ethanol (1:5 molar ratio) for 6–8 hours . Post-reaction, excess hydrazine and solvent are removed via rotary evaporation, followed by recrystallization from ethanol or THF to improve purity and yield. Alternative routes include microwave-assisted synthesis, which reduces reaction time by 30–50% compared to conventional methods . Key variables to optimize include temperature (80–100°C), solvent polarity, and stoichiometry of hydrazine hydrate to avoid side products like uncyclized intermediates.
Basic Characterization: Which spectroscopic and crystallographic techniques are critical for structural elucidation?
Answer:
NMR Spectroscopy : - and -NMR confirm the presence of aromatic protons (δ 7.2–7.8 ppm) and thiocarbonyl groups (δ ~170 ppm) .
X-ray Crystallography : Resolves intermolecular interactions, such as S–H···N hydrogen bonds (2.8–3.1 Å) and π-stacking (3.4–3.6 Å) in crystal lattices .
Mass Spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 219 for the parent compound) and fragmentation patterns .
Advanced Synthesis: How can regioselective alkylation or functionalization of the triazole-thiol scaffold be achieved?
Answer:
Regioselectivity depends on reaction conditions:
- Alkylation : Use S-alkylating agents (e.g., alkyl halides) in basic media (KCO/DMF) to target the thiol group over nitrogen atoms .
- Schiff Base Formation : Condense the amino group (if present) with aldehydes/ketones in ethanol under acidic catalysis (e.g., glacial acetic acid) .
- Mannich Reactions : Introduce morpholine or piperazine rings via three-component reactions with formaldehyde and secondary amines (yields: 65–80%) .
Advanced Biological Evaluation: How can researchers address contradictions in reported antibacterial activity data?
Answer:
Discrepancies often arise from:
- Strain Variability : Use standardized strains (e.g., E. coli ATCC 25922) and clinical isolates to compare efficacy .
- Solubility Issues : Employ DMSO or β-cyclodextrin complexes to enhance bioavailability in in vitro assays .
- Mechanistic Studies : Combine MIC assays with time-kill curves and SEM imaging to differentiate bacteriostatic vs. bactericidal effects .
Advanced Computational Analysis: What methods validate the role of intermolecular interactions in triazole-thiol derivatives?
Answer:
Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic (thiol) and electrophilic (triazole) sites .
Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., COX-2 inhibition) using docking scores (AutoDock Vina) and binding free energies (MM-PBSA) .
Hirshfeld Surface Analysis : Quantify intermolecular contact contributions (e.g., H-bonding vs. van der Waals) from crystallographic data .
Basic Stability: How do pH and temperature affect the stability of 3-phenyl-1,2,4-triazole-5-thiol hydrate?
Answer:
- pH Stability : The thiol group (-SH) oxidizes to disulfides (-S-S-) at pH > 8.0; stability is optimal at pH 5–7 .
- Thermal Stability : Decomposition occurs above 200°C (TGA data), with a melting point of 198–202°C (DSC) .
- Storage : Store under inert gas (N) at 4°C to prevent oxidation and hygroscopic degradation .
Advanced Applications: What methodologies assess corrosion inhibition efficiency of triazole-thiol derivatives?
Answer:
- Electrochemical Impedance Spectroscopy (EIS) : Measure charge-transfer resistance (R) in 3.5% NaCl solutions; efficiency (%) = [(R{ct(blank)}{ct(inhibitor)}$] × 100 .
- Potentiodynamic Polarization : Determine corrosion current density (I) and inhibition mechanism (anodic/cathodic/mixed) .
- Surface Analysis : Use SEM-EDX to confirm inhibitor adsorption on metal surfaces .
Research Gaps: What unexplored pharmacological properties warrant investigation?
Answer:
- Actoprotective Activity : No verified data exist on endurance-enhancing effects; proposed assays include forced swim tests and ATPase activity measurements in murine models .
- COX-2 Selectivity : Derivatives like levofloxacin-triazole hybrids show COX-2 IC values of 0.8–1.2 µM but require in vivo validation .
- Synergistic Effects : Combine with commercial antibiotics (e.g., ciprofloxacin) to evaluate resistance reversal using checkerboard assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
